![molecular formula C18H14N6O2S B2963365 (3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795194-33-0](/img/structure/B2963365.png)
(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrazole ring, a benzo[d]thiazole group, and an azetidine ring . These groups are common in many biologically active compounds and are often used in drug design .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions like the copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially make the compound more acidic .Applications De Recherche Scientifique
Synthesis and Antibacterial Screening
Research into similar compounds has focused on synthesizing novel chemical entities with potential antibacterial properties. For instance, Landage, Thube, and Karale (2019) explored the synthesis of thiazolyl pyrazole and benzoxazole derivatives, characterizing them through spectral and analytical data to assess their antibacterial activities. Such studies underscore the importance of these compounds in developing new antibacterial agents, suggesting a potential application of the specified compound in antimicrobial research (Landage, Thube, & Karale, 2019).
Antifungal and Anticonvulsant Evaluation
Further research on structurally related compounds, such as those synthesized by Rajasekaran, Murugesan, and Anandarajagopal (2006), has demonstrated moderate antibacterial and antifungal activities, along with notable anticonvulsant effects. These findings suggest the potential utility of similar compounds in the development of treatments for infections and seizure disorders, indicating a possible pharmacological application for the compound (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticancer Activity
A novel approach in cancer treatment research involves the synthesis of naphthyridine derivatives, which have shown promising anticancer activity in vitro. A study by Kong et al. (2018) on a naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of action highlights the potential of related compounds in the development of cancer therapies, suggesting a research avenue for the compound in focus (Kong et al., 2018).
Antioxidant Properties
The exploration of novel thiazole derivatives for their in vitro antioxidant properties represents another significant application. A study by Jaishree et al. (2012) synthesized a series of compounds with potential antioxidant activity. The findings from such research could imply the utility of the mentioned compound in studies aiming to combat oxidative stress-related diseases, providing a basis for its application in antioxidant research (Jaishree et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-17(12-4-3-5-13(8-12)24-11-19-21-22-24)23-9-14(10-23)26-18-20-15-6-1-2-7-16(15)27-18/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZVRRRTBKGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

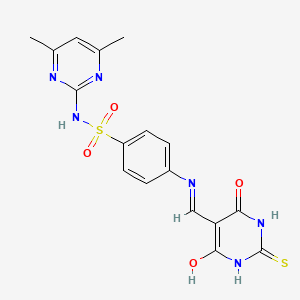
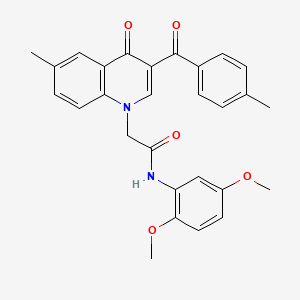
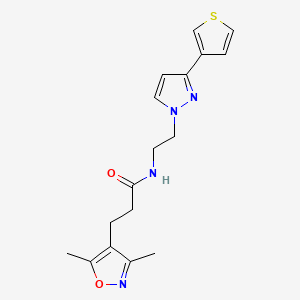
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B2963289.png)
![2-[2-[2-[2-[4-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine](/img/structure/B2963292.png)
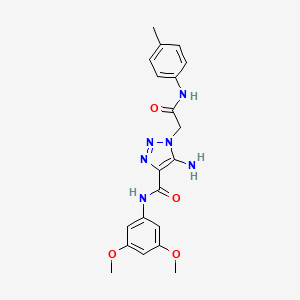
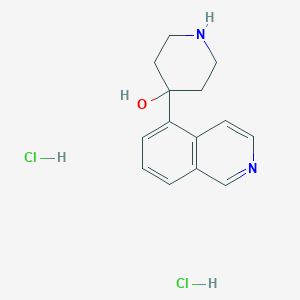
![N-(4-acetylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2963295.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963297.png)
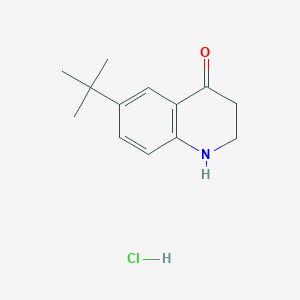

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)
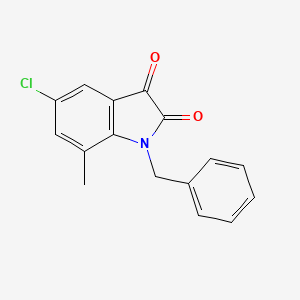
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2963304.png)